4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid
CAS No.: 849925-06-0
Cat. No.: VC21314361
Molecular Formula: C10H10N2O3S
Molecular Weight: 238.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 849925-06-0 |
|---|---|
| Molecular Formula | C10H10N2O3S |
| Molecular Weight | 238.27 g/mol |
| IUPAC Name | 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid |
| Standard InChI | InChI=1S/C10H10N2O3S/c13-9(14)5-1-4-8-11-10(12-15-8)7-3-2-6-16-7/h2-3,6H,1,4-5H2,(H,13,14) |
| Standard InChI Key | GTNLKFHXTQTTHW-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=NOC(=N2)CCCC(=O)O |
| Canonical SMILES | C1=CSC(=C1)C2=NOC(=N2)CCCC(=O)O |
Introduction
Chemical Identity and Nomenclature
4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid is a heterocyclic compound with the CAS Registry Number 849925-06-0. The compound features a 1,2,4-oxadiazole ring substituted with a thiophene moiety at position 3 and a butanoic acid chain at position 5 .
Several synonyms are used to refer to this compound in scientific literature and commercial catalogs:
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4-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid
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4-[3-(thien-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid
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4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]butanoic acid
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1,2,4-Oxadiazole-5-butanoic acid, 3-(2-thienyl)-
Structural Characteristics
The compound integrates several key structural elements:
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A 1,2,4-oxadiazole ring core
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A thiophene moiety at position 3 of the oxadiazole
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A butanoic acid chain at position 5 of the oxadiazole
The molecular structure can be represented by the SMILES notation:
C1=CSC(=C1)C2=NOC(=N2)CCCC(=O)O
This structural configuration positions the compound within the broader class of heterocyclic carboxylic acids containing both nitrogen and sulfur atoms in their ring systems.
Physical and Chemical Properties
The physical and chemical properties of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid are summarized in the following table:
It's worth noting the discrepancy between the experimentally determined melting point (87-90°C) and the predicted value (165.15°C). This highlights the importance of experimental verification of computationally predicted properties .
Chemical Reactivity
The reactivity of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid is largely determined by its functional groups:
Carboxylic Acid Functionality
The butanoic acid chain provides typical carboxylic acid reactivity, including:
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Esterification reactions
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Salt formation with bases
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Decarboxylation under specific conditions
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Amide formation with amines
Heterocyclic Ring Systems
The 1,2,4-oxadiazole ring and thiophene moiety contribute to the compound's electronic properties and potential for:
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Coordination with metals through nitrogen and sulfur atoms
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Participation in various coupling reactions
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Possible involvement in hydrogen bonding networks
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Interaction with biological targets through π-stacking and other non-covalent interactions
Structural Relationships and Analogues
4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid belongs to a broader family of 1,2,4-oxadiazole derivatives. Related compounds include:
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4-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid (CAS: 218144-71-9)
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4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid (CAS: 439108-15-3)
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4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid (CAS: 875164-21-9)
These structural analogues differ primarily in the substituent at position 3 of the 1,2,4-oxadiazole ring, while maintaining the butanoic acid chain at position 5.
Synthetic Considerations
The synthesis of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid likely follows established routes for 1,2,4-oxadiazole formation. General synthetic approaches for similar compounds typically involve:
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Condensation of amidoximes with carboxylic acid derivatives
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Cyclization of appropriate N-acylamidoximes
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Reaction of nitriles with hydroxylamine followed by acylation and cyclization
The specific synthetic methods for this compound would be valuable additions to the scientific literature.
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